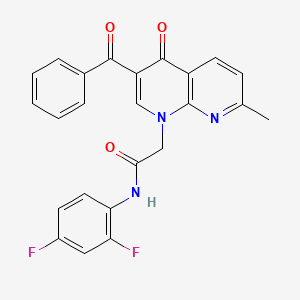

![molecular formula C14H11N3O2S B2516965 3-Amino-6-(piridin-2-il)tieno[2,3-b]piridina-2-carboxilato de metilo CAS No. 921135-52-6](/img/structure/B2516965.png)

3-Amino-6-(piridin-2-il)tieno[2,3-b]piridina-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate, is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical properties and potential for synthesis of various analogs with diverse biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been explored in several studies. For instance, a one-pot and step-wise synthesis approach has been used to create methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates, which are structurally similar to the compound . Another study describes the multicomponent synthesis of functionalized thieno[2,3-b]pyridines, which could potentially be adapted to synthesize the compound of interest . These methods typically involve the reaction of various starting materials in the presence of catalysts or under specific conditions such as microwave-assisted synthesis .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been confirmed using spectroscopic methods and single crystal X-ray diffraction analyses . These techniques are crucial for ascertaining the correct molecular geometry and confirming the presence of functional groups in the synthesized compounds.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives can undergo various chemical reactions, which can be used to introduce different substituents and modify the compound's properties. For example, the reaction with hydrazine hydrate has been used to synthesize amino derivatives . Additionally, the substitution of the methylthio group with different amines has been reported, which could be relevant for the modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The presence of amino groups and the pyridine ring in the compound suggests potential for hydrogen bonding and interaction with biological targets. The synthesis methods and the resulting products' yields can also provide insights into the stability and reactivity of these compounds . The study of structure-activity relationships, effects on the cell cycle, and apoptosis for similar compounds indicates the potential biological relevance of these derivatives .

Aplicaciones Científicas De Investigación

Actividad antifibrótica

Los compuestos derivados de la pirimidina, una estructura similar a la tieno[2,3-b]piridina, se ha encontrado que exhiben actividades antifibróticas . Se han evaluado contra células estelares hepáticas de rata inmortalizadas (HSC-T6), y se encontró que algunos compuestos presentaban mejores actividades antifibróticas que Pirfenidona y Bipy55′DC .

Actividad anticancerígena

Se sabe que los derivados de la tieno[2,3-b]piridina exhiben actividades anticancerígenas . Se han utilizado en el diseño de agentes antitumorales .

Actividad antimicrobiana

Los derivados de la tieno[2,3-b]piridina también se han utilizado en el diseño de agentes antimicrobianos . Han mostrado resultados prometedores en este campo .

Actividad antiviral

Se ha informado que los compuestos que contienen tieno[2,3-b]piridina exhiben actividades antivirales .

Actividad antiinflamatoria

Se ha informado que los derivados de la tieno[2,3-b]piridina exhiben actividades antiinflamatorias .

Tratamiento de enfermedades del sistema nervioso central

Las tieno[2,3-b]piridinas funcionalizadas se utilizan en el tratamiento de enfermedades del sistema nervioso central .

Direcciones Futuras

Thieno[2,3-b]pyridine derivatives, including “Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate”, have attracted considerable attention due to their broad pharmacological activities . Future research may focus on exploring these activities further and developing new synthesis methods.

Mecanismo De Acción

Target of Action

Thieno[2,3-b]pyridine derivatives have been reported to inhibit kinases such as grk2 . The role of GRK2 is to promote the binding of β-arrestin to the G-protein, triggering receptor desensitization and internalization .

Mode of Action

Thieno[2,3-b]pyridine derivatives have been reported to interact with their targets via salt-bridge interactions and hydrogen bonds . For instance, the 2-carboxylic acid group of a thieno[2,3-b]pyridine derivative was reported to make a salt-bridge interaction with Lys67 and a hydrogen bond with the amino acids Glu89 and Asp186 via a water molecule .

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives have been associated with the phosphorylation of agonist-occupied β-adrenergic receptors, promoting the binding of β-arrestin to the g-protein and triggering receptor desensitization and internalization .

Result of Action

Thieno[2,3-b]pyridine derivatives have been associated with receptor desensitization and internalization .

Propiedades

IUPAC Name |

methyl 3-amino-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)8-5-6-10(17-13(8)20-12)9-4-2-3-7-16-9/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIQVWKEBRDVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)